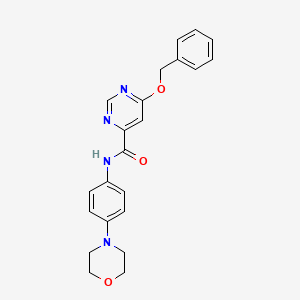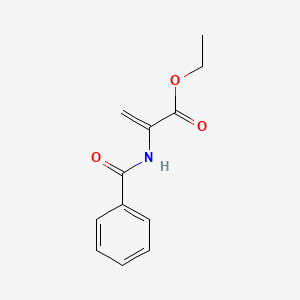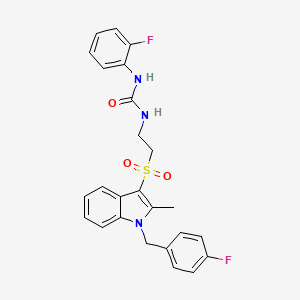
2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic acids It is characterized by the presence of a pyridine ring substituted with a chloro group, a dimethoxymethyl group, and a boronic acid pinacol ester group
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
These factors can significantly impact the rate of the reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in this compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The stability of this compound is one of its key features, making it a valuable reagent in organic synthesis . Boronic esters are sensitive to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack .
Metabolic Pathways
Boronic esters are known to participate in various borylation approaches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester typically involves multiple steps. One common approach is the following:
Boronic Acid Formation: The starting material, 2-chloro-4-(dimethoxymethyl)pyridine, undergoes a reaction with a boronic acid derivative, such as boronic acid pinacol ester, under suitable reaction conditions (e.g., palladium-catalyzed cross-coupling reactions).
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Boronic Esters: Resulting from the oxidation of the boronic acid group.
Pyridine Derivatives: Formed through the reduction of the pyridine ring.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activity and use in drug discovery.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity and stability.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-(dimethoxymethyl)isonicotinonitrile: Similar structure with a different functional group.
4-Chloro-1-(dimethoxymethyl)benzene: Similar pyridine ring structure with a different substitution pattern.
Uniqueness: 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its boronic acid pinacol ester group, in particular, provides versatility in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
2-chloro-4-(dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClNO4/c1-13(2)14(3,4)21-15(20-13)10-8-17-11(16)7-9(10)12(18-5)19-6/h7-8,12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTILTFFICNVHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)

![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)


![5-[(2-ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2852277.png)


![6-[4-[5-Chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B2852280.png)


![2-{1-Oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2852289.png)

![(E)-N-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852293.png)
